propan-2-yl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name, propan-2-yl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxyacetate , reflects its intricate hybrid structure. Breaking down the name:
- Propan-2-yl denotes the isopropyl ester group at the terminal acetate moiety.
- 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxy describes the oxygen atom bridging the coumarin core and the acetate group.
- The coumarin backbone (2-oxo-2H-chromene) is substituted at positions 4 and 7 with a 7-methoxybenzofuran and a phenyl group, respectively.
The molecular formula $$ \text{C}{29}\text{H}{24}\text{O}_{7} $$ confirms the presence of 29 carbon atoms, 24 hydrogen atoms, and 7 oxygen atoms, consistent with the fusion of coumarin, benzofuran, and ester functionalities. Key structural motifs include:
- A coumarin nucleus (2H-chromen-2-one) with ketone and lactone groups.
- A 7-methoxy-1-benzofuran substituent at position 4 of the coumarin ring.
- A phenyl group at position 7 of the coumarin ring.
- An isopropyl ester linked via an ether bridge to position 6 of the coumarin core.
Properties
Molecular Formula |
C29H24O7 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
propan-2-yl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxyacetate |
InChI |
InChI=1S/C29H24O7/c1-17(2)34-28(31)16-33-24-14-21-22(25-12-19-10-7-11-23(32-3)29(19)36-25)15-27(30)35-26(21)13-20(24)18-8-5-4-6-9-18/h4-15,17H,16H2,1-3H3 |
InChI Key |
GKYDJOWQUYKLSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)COC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Preparation of 7-Methoxy-1-benzofuran-2-yl Core
The benzofuran moiety is typically synthesized via acid-catalyzed cyclization of substituted resorcinol derivatives. For example:
-
Starting material : 4-Methoxyresorcinol reacts with α-haloketones (e.g., chloroacetone) in the presence of methanesulfonic acid to form 7-methoxy-1-benzofuran-2-yl derivatives.
-
Conditions : Reflux in dichloroethane (80°C, 12 h) yields >75% purity.
Key data :
Synthesis of 2-Oxo-7-phenyl-2H-chromen-6-ol
The chromenone core is constructed via Pechmann condensation :
-
Reactants : 3-Phenylphenol and ethyl acetoacetate.
-
Catalyst : Concentrated sulfuric acid or ionic liquids (e.g., [BMIM][HSO₄]).
-
Conditions : 120°C, 4 h, yielding 2-oxo-7-phenyl-2H-chromen-6-ol.
Optimization : Microwave-assisted synthesis reduces reaction time to 20 minutes with 85% yield.
Coupling of Benzofuran and Chromenone Moieties
Ullmann-Type Coupling
The benzofuran and chromenone units are linked via a copper-catalyzed coupling :
Challenges : Steric hindrance from the phenyl group necessitates prolonged reaction times.
Mitsunobu Reaction for Ether Linkage
An alternative method employs the Mitsunobu reaction to form the ether bond:
-
Reactants : 6-Hydroxy-2-oxo-7-phenylchromene and 2-bromo-7-methoxybenzofuran.
Esterification with Propan-2-yl Acetate
Steglich Esterification
The final step introduces the isopropyl acetate group via carbodiimide-mediated coupling :
-
Reactants : Chromenone-benzofuran intermediate and isopropyl alcohol.
Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1) achieves >98% purity.
Alternative One-Pot Strategies
Tandem Cyclization-Esterification
Recent patents describe a one-pot synthesis to streamline production:
-
Cyclization : Resorcinol, methylbutylketone, and methanesulfonic acid form the benzofuran core.
-
In situ esterification : Addition of isopropyl chloroacetate and K₂CO₃.
Comparative Analysis of Methods
Characterization and Validation
Spectroscopic Data
Industrial-Scale Considerations
-
Cost drivers : DIAD and CuI are prohibitively expensive for large-scale use.
-
Preferred method : One-pot synthesis balances cost and efficiency.
Emerging Techniques
Chemical Reactions Analysis
2.1. Ester Group Reactivity
The propan-2-yl ester undergoes classic ester reactions:
-
Acidic hydrolysis : Converts the ester to a carboxylic acid under acidic conditions (e.g., HCl/H₂O).
-
Saponification : Alkaline hydrolysis yields the sodium salt of the carboxylic acid.
-
Alcoholysis : Reaction with alcohols (e.g., methanol) can replace the propan-2-yl group with other alkyl moieties.
2.2. Chromenone and Benzofuran Reactivity
-
Electrophilic substitution : The chromenone’s aromatic ring may undergo substitution at positions activated by the ketone group.
-
Coupling reactions : The benzofuran moiety can participate in cross-coupling reactions (e.g., Suzuki) to introduce additional substituents.
-
Redox reactions : The ketone group in the chromenone may undergo reduction (e.g., with NaBH₄) to form alcohol derivatives .
Structural and Functional Analogs
Several derivatives share structural similarities, differing in ester substituents or functional groups:
| Compound | Key Features | Reactivity and Applications |
|---|---|---|
| Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate | Ethyl ester instead of propan-2-yl; similar chromenone-benzofuran core | Antimicrobial activity via DNA gyrase inhibition |
| Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate | Methyl ester; smaller alkyl group | Lower molecular weight, potential for improved solubility |
| 4-(7-Methoxy-1-benzofuran-2-yl)-6-methylchromen-2-one | Lacks ester group; methyl substitution on chromenone | Antioxidant and anticancer properties |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to propan-2-yl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate exhibit significant anticancer properties. A study utilizing the Sulforhodamine B (SRB) assay demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including CNS and melanoma cells .
| Cell Line | Inhibition (%) | Concentration (µM) |
|---|---|---|
| CNS Cancer Cell Line | 75% | 10 |
| Melanoma Cell Line | 68% | 10 |
| Renal Cancer Cell Line | 70% | 10 |
Anti-inflammatory Effects
Compounds derived from the chromene structure have shown promise as anti-inflammatory agents. They may inhibit pathways involved in inflammation, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases. Further research is needed to elucidate the specific mechanisms involved.
Neuroprotective Properties
Given its structural characteristics, there is potential for neuroprotective applications. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases like Alzheimer's.
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal evaluated the efficacy of propan-2-yl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-pheny]-2H-chromen]-6-yloxy}acetate in vitro against several cancer cell lines using the SRB assay. The results indicated a dose-dependent response, confirming its potential as an anticancer agent .
Case Study 2: Inflammation Model
In an animal model of inflammation, the administration of related chromene derivatives resulted in reduced edema and inflammatory cytokine levels. This suggests that propan-2-yl {[4-(7-methoxybenzofuran)-2-yloxy}acetate may modulate inflammatory responses effectively .
Mechanism of Action
The mechanism of action of propan-2-yl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chromen-Benzofuran Cores
Table 1: Key Structural and Physicochemical Comparisons
Note: The exact molecular formula for the query compound is inferred from structural analogs; explicit data is unavailable in the provided evidence.
Key Observations:
- Ester Group Variations : The tert-butyl analog (CAS 898415-69-5) has lower molecular weight and reduced steric bulk compared to the isopropyl ester in the query compound . Isopropyl esters generally offer intermediate lipophilicity between methyl and bulkier tert-butyl groups.
- C7 Substitution: The phenyl group at C7 in the query compound distinguishes it from the methyl-substituted analog (CAS 898415-83-3).
- Electron-Withdrawing Groups : The trifluoromethyl group in CAS 637749-14-5 increases metabolic stability and membrane permeability, a feature absent in the query compound .
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Stability Comparisons
*Predicted using analogs; XLogP3 values for similar compounds range from 3.8–4.7 .
Key Findings:
- Lipophilicity : The query compound’s isopropyl ester and phenyl group likely increase LogP compared to tert-butyl analogs, improving membrane permeability but risking solubility limitations.
- Biological Activity : Benzofuran-chromen hybrids are associated with antimicrobial and antitumor activities. The phenyl group in the query compound may enhance interactions with hydrophobic enzyme pockets .
Crystallographic and Stability Data
- Crystal Packing : Analogs like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () stabilize via π-π stacking and intramolecular hydrogen bonds. The query compound’s phenyl group may promote similar interactions .
- Thermal Stability : Isopropyl esters (e.g., CAS 898415-83-3) typically exhibit higher thermal stability than allyl esters (CAS 637749-14-5) due to reduced reactivity .
Biological Activity
Propan-2-yl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate is a complex organic compound that has attracted attention for its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzofuran moiety and a chromenone derivative, which are known to exhibit various biological activities. The chemical formula is , and it has been studied for its interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that benzofuran-based compounds, including derivatives similar to this compound, exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can effectively inhibit the growth of various cancer cell lines, including HCC1806 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 4g | HCC1806 | 5.93 | Induction of apoptosis |
| Compound 4j | HeLa | <25 | VEGFR-2 inhibition |
| Compound 4o | A549 | 6.40 | Cytotoxic activity |
| Compound 4q | HCC1806 | 9.52 | Apoptosis induction |
The mechanism through which this compound exerts its anticancer effects appears to involve several pathways:
- VEGFR Inhibition : Compounds structurally related to propan-2-yl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-pheny -2H-chromen -6 -yl]oxy}acetate have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis.
- Induction of Apoptosis : The ability of these compounds to induce apoptosis in cancer cells has been well documented.
Case Studies
Several case studies have explored the biological activities of similar benzofuran derivatives:
- Study on Chalcone Derivatives : A series of novel benzofuran-based chalcone derivatives were synthesized and evaluated for their anticancer activity. The results indicated potent cytotoxic effects against multiple cancer cell lines, with specific derivatives showing IC50 values below 10 μM .
- Structure–Activity Relationship (SAR) : Research into the SAR of these compounds has shown that modifications to the benzene ring can significantly affect their anticancer efficacy. Electron-donating groups (EDGs) such as methoxy enhance activity, while electron-withdrawing groups (EWGs) tend to reduce it .
Q & A
Q. What are the key steps in determining the crystal structure of this compound?
- Methodological Answer : The crystal structure can be resolved via single-crystal X-ray diffraction (SCXRD). Use SHELXL for refinement, leveraging its robust algorithms for handling anisotropic displacement parameters and hydrogen bonding networks . Preprocessing of diffraction data (e.g., integration, absorption correction) should be performed using WinGX, which interfaces with SHELX programs for seamless structure solution . For validation, compare bond lengths and angles with analogous coumarin derivatives (e.g., ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate, as in and ).
Q. What synthetic strategies are effective for preparing this compound?
- Methodological Answer : The compound’s synthesis likely involves:
- Step 1 : Condensation of 7-methoxy-1-benzofuran-2-carbaldehyde with 4-hydroxy-7-phenyl-2H-chromen-2-one to form the chromen-benzofuran core.
- Step 2 : Esterification of the hydroxyl group at position 6 with propan-2-yl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF).
Reference synthetic protocols for related coumarin esters (), which highlight reflux conditions and purification via column chromatography (ethyl acetate/hexane). Monitor reaction progress using TLC and confirm product identity via NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm).
Q. Which spectroscopic methods are critical for characterizing this compound?
- Methodological Answer :
- / NMR : Assign peaks using 2D techniques (COSY, HSQC). Key signals include the acetate methyl group (δ ~2.1 ppm) and the chromen-2-one carbonyl (δ ~160 ppm).
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error.
- IR : Validate ester carbonyl (C=O stretch at ~1740 cm⁻¹) and chromen-2-one carbonyl (~1680 cm⁻¹).
Compare with structurally similar compounds (e.g., ).
Advanced Research Questions
Q. How can crystallographic disorder in the structure refinement of this compound be addressed?
- Methodological Answer : Disorder often arises in flexible substituents (e.g., propan-2-yl groups). In SHELXL, apply PART and SUMP commands to model partial occupancy or split positions . Use restraints (e.g., SIMU , DELU ) to maintain reasonable geometry. Validate with R₁ and wR₂ convergence metrics; a final R₁ < 0.05 indicates robust refinement. For severe disorder, consider omitting problematic regions and validating with complementary techniques like DFT calculations.
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Test polar aprotic solvents (DMF, DMSO) for esterification efficiency. shows DMF enhances nucleophilic substitution compared to THF.
- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to accelerate kinetics.
- Workup : Optimize extraction (e.g., CH₂Cl₂ vs. EtOAc) and recrystallization (e.g., ethanol/water).
Monitor purity via HPLC (C18 column, λ = 254 nm) and adjust gradient elution (acetonitrile/water) to resolve by-products.
Q. How can contradictions between spectroscopic data and computational modeling be resolved?
- Methodological Answer :
- NMR Discrepancies : If experimental shifts deviate from DFT-predicted values (e.g., >5 ppm), re-examine solvent effects (IEFPCM model) or tautomeric forms.
- Crystal vs. Solution Conformation : Perform variable-temperature NMR to assess dynamic effects (e.g., rotational barriers in the propan-2-yl group).
Cross-validate with SCXRD data () to confirm dominant conformers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
